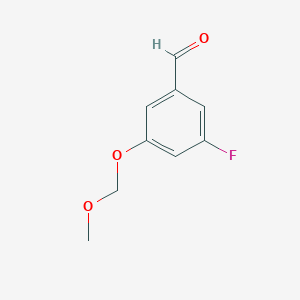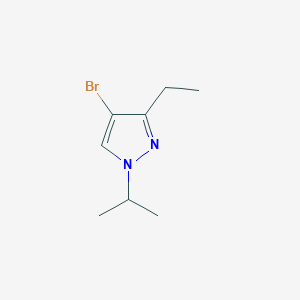
4-bromo-3-ethyl-1-(propan-2-yl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-3-ethyl-1-(propan-2-yl)-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound is characterized by the presence of a bromine atom at the fourth position, an ethyl group at the third position, and an isopropyl group at the first position of the pyrazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-ethyl-1-(propan-2-yl)-1H-pyrazole can be achieved through various synthetic routes. One common method involves the bromination of 3-ethyl-1-(propan-2-yl)-1H-pyrazole using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the fourth position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reagent concentration, is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
4-bromo-3-ethyl-1-(propan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to introduce hydroxyl or carbonyl groups.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to achieve selective reduction.
Major Products
Substitution Products: Depending on the nucleophile used, products such as 4-azido-3-ethyl-1-(propan-2-yl)-1H-pyrazole or 4-cyano-3-ethyl-1-(propan-2-yl)-1H-pyrazole can be obtained.
Oxidation Products: Oxidation can yield compounds like this compound-5-carboxylic acid.
Reduction Products: Reduction can lead to the formation of 3-ethyl-1-(propan-2-yl)-1H-pyrazole.
Wissenschaftliche Forschungsanwendungen
4-bromo-3-ethyl-1-(propan-2-yl)-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the development of agrochemicals and as an intermediate in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-bromo-3-ethyl-1-(propan-2-yl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and the pyrazole ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-chloro-3-ethyl-1-(propan-2-yl)-1H-pyrazole
- 4-fluoro-3-ethyl-1-(propan-2-yl)-1H-pyrazole
- 4-iodo-3-ethyl-1-(propan-2-yl)-1H-pyrazole
Uniqueness
4-bromo-3-ethyl-1-(propan-2-yl)-1H-pyrazole is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior and interactions, making it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry research.
Eigenschaften
Molekularformel |
C8H13BrN2 |
|---|---|
Molekulargewicht |
217.11 g/mol |
IUPAC-Name |
4-bromo-3-ethyl-1-propan-2-ylpyrazole |
InChI |
InChI=1S/C8H13BrN2/c1-4-8-7(9)5-11(10-8)6(2)3/h5-6H,4H2,1-3H3 |
InChI-Schlüssel |
GVCMQGBAVRGIKM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NN(C=C1Br)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


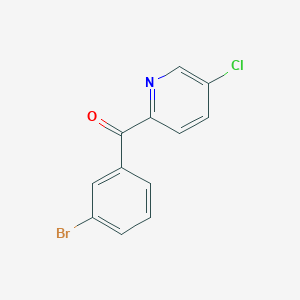
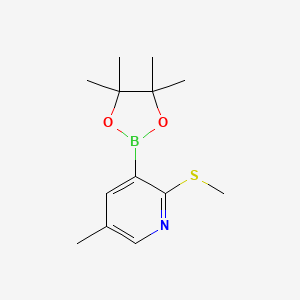
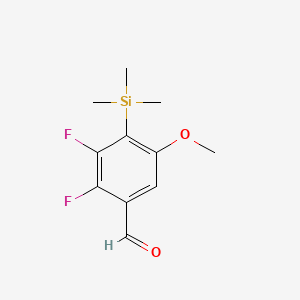

![cis-(1R,4S,5S,6R)-5,6-Dihydroxy-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B14031370.png)
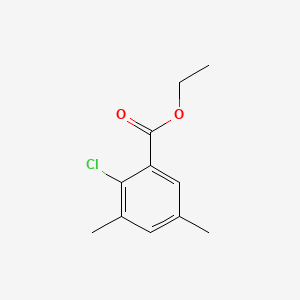

![ethyl (2S)-4-[[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B14031394.png)
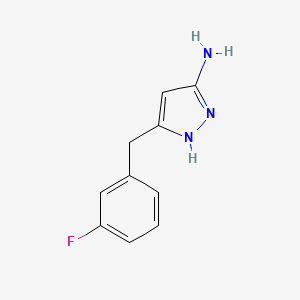

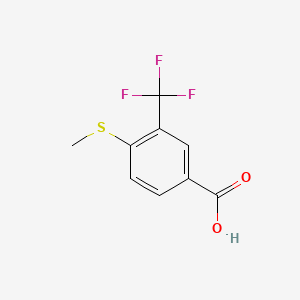
![N-((S)-1-(4-Methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine](/img/structure/B14031414.png)
![5-allyl 3-ethyl 4,6-dihydropyrrolo[3,4-c]pyrazole-3,5(1H)-dicarboxylate](/img/structure/B14031420.png)
